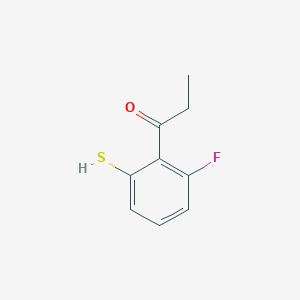
1-(2-Fluoro-6-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Halogenation: Introduction of the fluorine atom using reagents like fluorine gas or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Thiol Addition: Introduction of the mercapto group using thiolating agents like thiourea or thiol-containing compounds.
Ketone Formation: Addition of the propanone group through reactions such as Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-6-mercaptophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidizing the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reducing the ketone group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-mercaptophenyl)propan-1-one is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-6-mercaptophenyl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Bromo-6-mercaptophenyl)propan-1-one: Similar structure with a bromine atom instead of fluorine.
1-(2-Iodo-6-mercaptophenyl)propan-1-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-(2-Fluoro-6-mercaptophenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of organic compounds, making this compound potentially valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H9FOS |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
Clave InChI |
PGTKOHHWWKUEBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
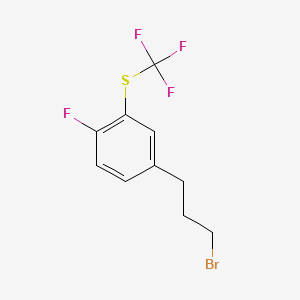
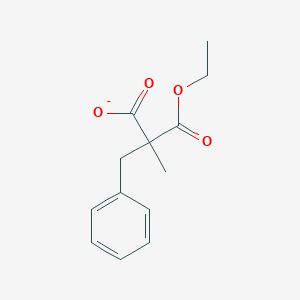
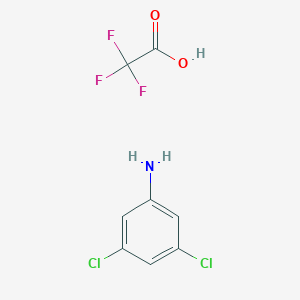


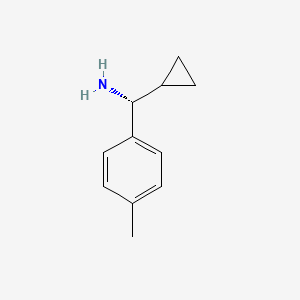
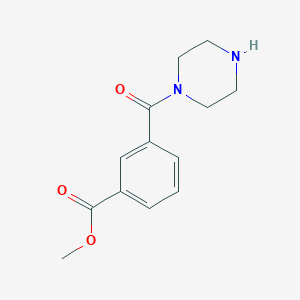

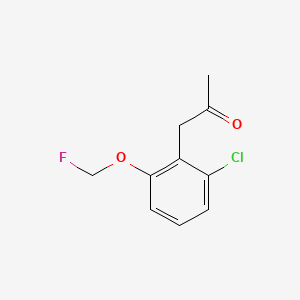
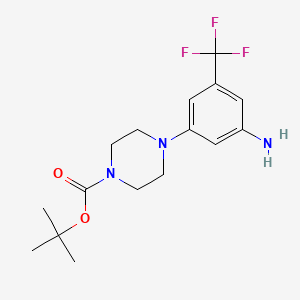

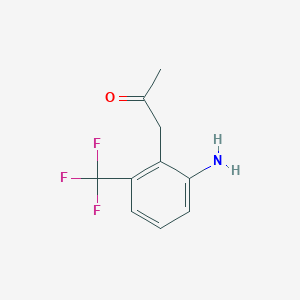
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
